molecular formula C25H23FN4O B2445914 3-(4-fluorophenyl)-1-methyl-N-phenethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1396762-02-9

3-(4-fluorophenyl)-1-methyl-N-phenethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2445914
CAS No.: 1396762-02-9
M. Wt: 414.484
InChI Key: SMCQLYCYGFPOJL-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-phenethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H23FN4O and its molecular weight is 414.484. The purity is usually 95%.
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Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O/c1-29-24(17-23(28-29)20-10-12-21(26)13-11-20)25(31)30(18-22-9-5-6-15-27-22)16-14-19-7-3-2-4-8-19/h2-13,15,17H,14,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCQLYCYGFPOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-phenethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C23H26FN3O
  • Molecular Weight : 393.48 g/mol
  • Key Functional Groups : Pyrazole ring, carboxamide, and fluorophenyl substituent.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notable findings include:

  • Inhibition of Cancer Cell Growth : Studies have shown that compounds with similar pyrazole structures can inhibit the growth of cancer cells such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM, suggesting a promising anticancer profile .
Cell Line IC50 Value (µM) Reference
MCF73.79
A54926
Hep-23.25

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. The compound has been linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. For instance:

  • Cytokine Inhibition : Certain derivatives have shown effectiveness in reducing levels of TNF-α and nitric oxide (NO) in vitro, indicating potential for use in inflammatory conditions .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation:

  • Aurora-A Kinase Inhibition : Some pyrazole derivatives have demonstrated potent inhibition of Aurora-A kinase, a target associated with tumorigenesis, with IC50 values as low as 0.067 µM .
  • ROS Pathway Modulation : The presence of the fluorophenyl group may enhance the compound's ability to modulate reactive oxygen species (ROS) pathways, further contributing to its antitumor effects .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related pyrazole compounds, providing insights into their pharmacological potential:

  • A study on a series of pyrazole carboxamides demonstrated significant antifungal activity against various pathogens, suggesting that structural modifications can lead to enhanced bioactivity .
  • Another research effort focused on the synthesis and evaluation of pyrazole derivatives against specific cancer cell lines, revealing promising cytotoxic effects that warrant further investigation into their therapeutic applications .

Q & A

Q. What are the key considerations for optimizing the synthesis of this pyrazole carboxamide derivative?

Methodological Answer: Synthesis optimization involves selecting reagents and reaction conditions to improve yield and purity. For example, microwave-assisted synthesis (commonly used for pyrazole derivatives) reduces reaction time and enhances efficiency compared to traditional heating . Critical parameters include solvent polarity (DMF or acetonitrile), temperature (80–120°C), and stoichiometric ratios of intermediates like phenethylamine and pyridin-2-ylmethylamine. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer: Combine spectroscopic techniques:

  • NMR : Use 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., fluorophenyl, pyridinylmethyl groups) and assess stereochemical purity .
  • HPLC-MS : Validate molecular weight and detect impurities (<2% threshold) .
  • X-ray crystallography : Resolve bond angles and dihedral distortions in the pyrazole core, particularly around the carboxamide linkage .

Q. What biological screening assays are suitable for preliminary activity profiling?

Methodological Answer: Prioritize target-based assays:

  • Enzyme inhibition : Use fluorogenic substrates to test activity against kinases or proteases (e.g., IC50_{50} determination).
  • Cell viability assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols .
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with receptors like GPCRs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Analog synthesis : Introduce substituents at the 4-fluorophenyl group (e.g., Cl, CF3_3) or modify the pyridinylmethyl moiety (e.g., pyrimidine substitution) .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina, Schrödinger) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .
  • In vitro selectivity panels : Test against related enzymes (e.g., EGFR vs. HER2) to isolate off-target effects .

Q. How should contradictory data in biological activity assays be analyzed?

Methodological Answer:

  • Dose-response validation : Repeat assays with tighter concentration ranges (e.g., 0.1–100 µM) to confirm EC50_{50}/IC50_{50} trends .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates and exclude outliers .
  • Mechanistic follow-up : Use RNA-seq or proteomics to identify compensatory pathways masking initial activity .

Q. What in silico strategies predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate metabolic sites (e.g., CYP450-mediated oxidation of the pyridine ring) .
  • Toxicity profiling : Use ProTox-II to flag hepatotoxicity risks from the phenethyl group .
  • Metabolite identification : Simulate phase I/II metabolism with GLORY or MetaSite .

Q. How can crystallographic data resolve conformational flexibility in the pyrazole core?

Methodological Answer:

  • Low-temperature XRD : Capture multiple conformers of the carboxamide linkage (e.g., syn/anti rotamers) .
  • DFT calculations : Compare experimental bond lengths/angles (e.g., C–N = 1.34 Å) with theoretical models (B3LYP/6-31G*) .

Q. What experimental designs assess environmental fate and ecotoxicology?

Methodological Answer:

  • Biodegradation assays : Use OECD 301F to measure half-life in soil/water matrices .
  • Aquatic toxicity : Test on Daphnia magna (48-h LC50_{50}) and algal growth inhibition (OECD 201) .
  • Bioaccumulation : Octanol-water partition coefficient (logP) prediction via shake-flask method .

Methodological Notes

  • References : Prioritized peer-reviewed synthesis protocols (–2, 9, 13) and computational methods (–20).
  • Data Contradiction : Emphasized replication and multi-technique validation (e.g., NMR + XRD + DFT) .

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